5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine
Description
Properties
Molecular Formula |
C18H20N4OS |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4OS/c1-13(2)23-16-10-6-9-15(11-16)17-20-21-18(22(17)19)24-12-14-7-4-3-5-8-14/h3-11,13H,12,19H2,1-2H3 |
InChI Key |
ITYGMZNKBWDMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization
A thiosemicarbazide intermediate A can undergo cyclization in the presence of acidic or basic conditions to form the 1,2,4-triazole core. For example, heating A with phosphoryl chloride (POCl₃) at reflux yields the triazole ring, with subsequent alkylation introducing the phenylmethylthio group.
Procedure :
-
Synthesis of Thiosemicarbazide (A) :
-
Cyclization :
-
Thioether Formation :
Limitations :
-
Low regioselectivity during cyclization.
-
Competing side reactions during thioether formation reduce yields.
Multicomponent One-Pot Synthesis
Adapting methodologies from, a three-component reaction between 5-amino-1-phenyl-1H-1,2,4-triazole, 3-(methylethoxy)benzaldehyde, and ethyl acetoacetate in ethanol catalyzed by APTS (10 mol%) produces the triazole core C (Scheme 1).
Optimized Conditions :
Mechanism :
-
Knoevenagel Condensation : Ethyl acetoacetate and aldehyde form an arylidene intermediate.
-
Michael Addition : 5-Aminotriazole attacks the arylidene, followed by cyclodehydration.
Post-modification :
-
Thiolation : Treat C with benzyl mercaptan and iodine in DCM to introduce the phenylmethylthio group (Yield: 50%).
Sequential Functionalization of a Pre-Formed Triazole Core
Core Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC typically yields 1,2,3-triazoles, modifications using 5-azido-1,2,4-triazole precursors enable selective 1,2,4-triazole formation.
Procedure :
Functional Group Introduction
-
Amine Protection : Boc-protection of the 4-amino group (Boc₂O, DMAP, 80% yield).
-
Thioether Incorporation :
-
Deprotection : TFA in DCM removes the Boc group (quantitative yield).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Thiosemicarbazide cyclization | 48 | Simple reagents | Low regioselectivity |
| Multicomponent | One-pot synthesis | 62 | Atom-economical | Requires harsh conditions |
| Sequential | CuAAC + post-functionalization | 58 | High modularity | Multiple protection steps |
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylmethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the phenylmethylthio group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides, aryl halides, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and thiols.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to various biological targets.
Medicine: The compound has potential therapeutic applications, including antifungal, antibacterial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methylethoxyphenyl and phenylmethylthio groups can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
3-(Substituted Methylthio)-4-Phenyl-5-Aryl-1,2,4-Triazoles
Compounds like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol () share the triazole-thiol backbone but differ in substituents. Synthesis parallels the target compound but uses trimethoxy-substituted phenyl halides, requiring longer reaction times (5 hours vs. 2–3 hours for benzylthio derivatives) .
5-((5-Amino-1,3,4-Thiadiazole-2-yl)thio)methyl Derivatives
These derivatives () incorporate a thiadiazole ring linked via a thioether. However, the synthesis is more complex, requiring sequential substitutions and harsher conditions (e.g., elevated temperatures in carbinol) .
5-(5-Methylpyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiols
Alkyl derivatives of this class () exhibit moderate antiradical activity (DPPH assay IC₅₀ ~50–100 μM). The pyrazole ring introduces hydrogen-bonding sites, improving solubility but reducing lipophilicity compared to the target compound’s methylethoxy group .
Physicochemical Properties
The target compound’s higher logP (3.2) suggests superior membrane permeability compared to analogues, attributed to the methylethoxy and benzylthio groups. Thiadiazole hybrids show reduced solubility due to increased molecular rigidity .
Antioxidant/Antiradical Activity
- Target Compound: Limited direct data, but benzylthio groups in related triazoles exhibit radical scavenging via sulfur-centered radicals .
- Pyrazole Derivatives : Moderate DPPH scavenging (IC₅₀ ~75 μM), likely due to pyrazole’s electron-donating effects .
- Thiadiazole-Triazole Hybrids : Enhanced activity (IC₅₀ ~40 μM) via synergistic effects between thiadiazole and triazole moieties .
Pharmacological Potential
- Thiadiazole Hybrids : Broad-spectrum antimicrobial and anticancer activities reported in literature, though toxicity profiles vary .
- Methylethoxy Substitution : Similar substituents in other triazoles correlate with CNS activity (e.g., sedative or anxiolytic effects) due to improved blood-brain barrier penetration .
Research Findings and Challenges
- Synthetic Yield : The target compound achieves ~70–80% yield under optimized conditions (InCl₃ catalysis, 5 hours), outperforming thiadiazole hybrids (~60–65%) .
- Stability : Benzylthio derivatives show greater thermal stability (decomposition >200°C) compared to alkylthio analogues (<180°C) .
- Toxicity : Preliminary studies on similar triazoles suggest low acute toxicity (LD₅₀ >500 mg/kg in rodents), but long-term effects remain unstudied .
Biological Activity
5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the triazole class, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal, antibacterial, and anticancer applications.
Chemical Structure and Properties
The molecular formula of 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is C18H20N4OS, with a molecular weight of 340.4 g/mol. The presence of functional groups such as methylethoxy and phenylmethylthio significantly influences its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4OS |
| Molecular Weight | 340.4 g/mol |
| Solubility | Moderate in organic solvents |
| Melting Point | Not specified |
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Studies indicate that compounds similar to 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine exhibit significant antifungal activity against various strains. For instance, research has shown that similar triazoles can inhibit the growth of fungi such as Candida albicans and Aspergillus species at low concentrations .
Antibacterial Activity
The antibacterial potential of this compound is also noteworthy. Triazoles have been reported to demonstrate activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies suggest that the compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Emerging studies have explored the anticancer properties of triazole derivatives. The ability of these compounds to interact with biological targets such as enzymes and receptors involved in cancer progression presents a promising avenue for therapeutic development. Preliminary data suggest that 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine may inhibit tumor cell proliferation in specific cancer cell lines .
The exact mechanism through which 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by inhibiting key enzymes or disrupting cellular processes critical for pathogen survival or cancer cell proliferation.
Study on Antifungal Efficacy
A study published in a peer-reviewed journal highlighted the antifungal activity of related triazole compounds against clinical isolates of Candida species. The results indicated that certain structural modifications enhance antifungal efficacy significantly. The study concluded that derivatives with specific substituents exhibited higher potency than standard antifungal agents .
Antibacterial Activity Assessment
In another investigation focusing on antibacterial properties, triazole derivatives were tested against multiple bacterial strains. The findings demonstrated that modifications similar to those found in 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine resulted in improved antibacterial activity compared to traditional antibiotics .
Anticancer Research
Recent research assessed the cytotoxic effects of various triazoles on cancer cell lines. Results indicated that compounds with a triazole ring structure could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role for 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine in cancer therapy .
Q & A
Q. How can researchers optimize the synthesis of 5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency for triazole derivatives compared to non-polar solvents .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., KOH) conditions influence the rate of thioether bond formation and regioselectivity .
- Temperature : Controlled heating (60–80°C) minimizes side reactions like oxidation of the thiol group .
- Analytical validation : Use HPLC or TLC to monitor reaction progress, followed by recrystallization or column chromatography for purification .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this triazole derivative?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methylethoxy and phenylmethylthio groups) through characteristic chemical shifts and splitting patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing between structural isomers .
- X-ray crystallography : Resolves spatial conformation and validates hydrogen bonding interactions in the triazole core .
Q. How do substituent modifications on the triazole ring affect the compound's bioactivity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies :
- Electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance antimicrobial activity but may increase toxicity .
- Methoxy/ethoxy groups improve solubility and pharmacokinetic properties, as shown in analogs like 5-[(2-fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine .
- Experimental validation : Compare IC values in bioassays (e.g., antifungal or enzyme inhibition) across derivatives with systematic substituent changes .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use the B3LYP hybrid functional with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), predicting reactivity and charge distribution .
- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450) using software like AutoDock Vina, validated against crystallographic data .
- Solvent effects : Apply the polarizable continuum model (PCM) to assess solvation energy and stability in aqueous environments .
Q. How can researchers design experiments to resolve contradictory bioactivity data across similar triazole derivatives?
- Methodological Answer :
- Dose-response standardization : Use consistent molar concentrations and cell lines (e.g., HepG2 for cytotoxicity) to minimize variability .
- Metabolic stability assays : Evaluate hepatic microsomal stability to identify if contradictory results arise from differential metabolism .
- Orthogonal assays : Combine enzyme inhibition (e.g., CYP3A4) with whole-cell assays (e.g., bacterial growth inhibition) to confirm target specificity .
Q. What strategies mitigate toxicity while retaining pharmacological efficacy in triazole derivatives?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to reduce acute toxicity, as demonstrated in 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol .
- Co-crystallization : Improve solubility and bioavailability using co-formers (e.g., cyclodextrins), reducing effective doses .
- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks early in development .
Q. How can pharmacokinetic parameters (e.g., half-life, clearance) be experimentally determined for this compound?
- Methodological Answer :
- In vivo studies : Administer the compound to rodent models and collect plasma samples at timed intervals for LC-MS/MS analysis .
- Microsomal stability assays : Incubate with liver microsomes to measure metabolic clearance rates .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction, correlating with bioavailability .
Q. What synthetic routes achieve regioselective functionalization of the triazole core?
- Methodological Answer :
- Mannich reaction : Selective introduction of aminoalkyl groups at the 3-position using secondary amines and formaldehyde .
- Thiol-ene "click" chemistry : Site-specific addition of thiol-containing substituents under UV irradiation, preserving the 4-amine group .
- Protecting groups : Temporarily block the 4-amine with tert-butoxycarbonyl (Boc) to direct reactivity to the 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
